2-(2-Chlorobenzoyl)-5-methylpyridine
Overview
Description
“2-(2-Chlorobenzoyl)-5-methylpyridine” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocycle, and a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring substituted with a methyl group and a 2-chlorobenzoyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, compounds with similar structures, like 2-chlorobenzoyl chloride, are considered hazardous and can cause severe skin burns and eye damage .Scientific Research Applications
Photochemical Applications
2-(2-Chlorobenzoyl)-5-methylpyridine and related compounds have been studied in the context of photochemical applications. Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines, which includes compounds structurally similar to this compound. They found that ultraviolet irradiation resulted in the formation of 1,4-dimers, offering insight into the photochemical behavior of such compounds (Taylor & Kan, 1963).
Chemical Synthesis and Purification
In the field of chemical synthesis and purification, the work of Su Li (2005) is notable. They used extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, which is closely related to this compound. Their study demonstrated that the purity of the product exceeded 99% (Su Li, 2005).
Crystallography
In crystallography, Sherfinski and Marsh (1975) analyzed the crystal structure of 2-amino-5-methylpyridine hydrochloride, another closely related compound. Their work using single-crystal X-ray diffraction techniques provided detailed insights into the crystal structure of these types of compounds (Sherfinski & Marsh, 1975).
Photoreactions
Akai et al. (2006) investigated the photoreaction of 2-amino-5-methylpyridine, closely related to the compound . They discovered photoinduced reversible amino-imino tautomerism between 2-amino-5-methylpyridine and 5-methyl-2(1H)-pyridinimine. This study provides valuable information on the behavior of similar compounds under UV irradiation (Akai et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYGSNSBXZJNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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